Ethyl 2-[(2-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Description
Scientific Research Applications
Tuberculostatic Activity
The compound and its structural analogs have been synthesized and evaluated for tuberculostatic activity. It's noted that these compounds, including ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, show promise as antituberculous agents, with the study focusing on understanding the structure-activity relationships Y. Titova et al., 2019.
Synthesis and Reactivity
The compound has been part of various synthesis processes, illustrating its versatility and potential as a precursor in the synthesis of other chemical entities. For example, it's been involved in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions with different chemical agents. The reactions and the structural confirmations of the synthesized compounds have been extensively studied, reflecting the compound's role in creating new chemical structures with potential applications H. M. Mohamed, 2021.
Antimicrobial and Antitumor Properties
Various studies have focused on the antimicrobial and antitumor properties of derivatives of this compound. For instance, ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate has been synthesized and evaluated, showing significant in vitro antitumor activities against specific human cell lines. Such studies indicate the compound's potential in contributing to the development of new therapeutic agents S. M. Gomha et al., 2017.
Insecticidal Applications
Research has also explored the compound's use in creating insecticidal agents. It's been used as a precursor in synthesizing various heterocycles, which were then tested for insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. The results highlight the compound's potential utility in agricultural pest control A. Fadda et al., 2017.
Properties
IUPAC Name |
ethyl 2-[(2-chlorophenyl)methylsulfanyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-3-23-14(22)12-8-18-15-19-16(20-21(15)10(12)2)24-9-11-6-4-5-7-13(11)17/h4-8H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGQOGHLGIGWRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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